molecular formula C23H24N4O4S B2406772 7H-1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine, 6-[3-(cyclopropylmethoxy)-4-methoxyphenyl]-3-(2,5-dimethoxyphenyl)- CAS No. 1172617-14-9

7H-1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine, 6-[3-(cyclopropylmethoxy)-4-methoxyphenyl]-3-(2,5-dimethoxyphenyl)-

Cat. No.: B2406772
CAS No.: 1172617-14-9
M. Wt: 452.53
InChI Key: LVNBHNLIFRJJLL-UHFFFAOYSA-N
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Description

Chemical Structure and Synthesis
The compound 7H-1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine features a fused heterocyclic core with substitutions at the C3 and C6 positions. The C3 position carries a 2,5-dimethoxyphenyl group, while the C6 position is substituted with a 3-(cyclopropylmethoxy)-4-methoxyphenyl moiety. Its molecular formula is C₂₃H₂₄N₄O₄S (MW: 452.53 g/mol) .

Synthesis involves a condensation reaction between substituted 2-bromo-1-phenylethanone (providing the C6 substituent) and 4-amino-3-phenyl-1H-1,2,4-triazole-5(4H)-thione (providing the C3 substituent) in ethanol under reflux . The cyclopropylmethoxy group is introduced via nucleophilic displacement of bromides on a precursor, ensuring regioselectivity and structural integrity .

Its methoxy and cyclopropylmethoxy groups enhance lipophilicity and target binding, critical for modulating cAMP levels in immune cells .

Properties

IUPAC Name

6-[3-(cyclopropylmethoxy)-4-methoxyphenyl]-3-(2,5-dimethoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N4O4S/c1-28-16-7-9-19(29-2)17(11-16)22-24-25-23-27(22)26-18(13-32-23)15-6-8-20(30-3)21(10-15)31-12-14-4-5-14/h6-11,14H,4-5,12-13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVNBHNLIFRJJLL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)C2=NN=C3N2N=C(CS3)C4=CC(=C(C=C4)OC)OCC5CC5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N4O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7H-1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine, 6-[3-(cyclopropylmethoxy)-4-methoxyphenyl]-3-(2,5-dimethoxyphenyl)- typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:

    Formation of the Triazole Ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the triazole ring.

    Formation of the Thiadiazine Ring: The thiadiazine ring is formed by reacting the triazole intermediate with sulfur-containing reagents under controlled conditions.

    Introduction of Substituents: The methoxy and cyclopropylmethoxy groups are introduced through nucleophilic substitution reactions using appropriate reagents.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route for large-scale production. This includes:

    Optimization of Reaction Conditions: Adjusting temperature, pressure, and reaction time to maximize yield and purity.

    Use of Catalysts: Employing catalysts to enhance reaction rates and selectivity.

    Purification Techniques: Utilizing techniques such as crystallization, distillation, and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

7H-1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine, 6-[3-(cyclopropylmethoxy)-4-methoxyphenyl]-3-(2,5-dimethoxyphenyl)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy and cyclopropylmethoxy groups can be substituted with other functional groups using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution.

Major Products

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives or other substituted products.

Scientific Research Applications

Synthesis and Characterization

The synthesis of 7H-1,2,4-triazolo[3,4-b][1,3,4]thiadiazine derivatives typically involves reactions between 4-amino-3-substituted-1,2,4-triazole-5-thiones and various electrophiles. For instance, studies have shown that derivatives can be synthesized through cyclocondensation reactions with phenacyl bromides and other reagents under acidic conditions . Characterization techniques such as NMR spectroscopy and mass spectrometry are commonly employed to confirm the structures of these compounds.

Antitumor Activity

One of the most significant applications of these derivatives is their antitumor activity . Research indicates that certain 7H-1,2,4-triazolo[3,4-b][1,3,4]thiadiazine derivatives exhibit promising results against a wide range of cancer cell lines. A notable study evaluated the activity of 3-R-6-(4-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine hydrobromides against 60 different cancer cell lines including leukemia and breast cancer. The findings revealed significant antineoplastic activity in several derivatives .

CompoundCancer TypeIC50 Value (µM)
3aBreast12.5
3bLung15.0
3cColon10.0

Analgesic and Anti-inflammatory Properties

In addition to their antitumor effects, some derivatives have been evaluated for analgesic and anti-inflammatory activities . A study reported that specific compounds demonstrated significant analgesic effects comparable to standard drugs without causing gastric lesions . The structure-activity relationship indicates that substituents on the phenyl ring can enhance these biological activities.

Antimicrobial Activity

7H-1,2,4-triazolo[3,4-b][1,3,4]thiadiazines also show potential as antimicrobial agents . Various derivatives have been tested against Gram-positive and Gram-negative bacteria as well as fungi. The results suggest that these compounds possess strong inhibitory effects against several pathogenic microorganisms .

CompoundMicrobial StrainMinimum Inhibitory Concentration (MIC)
6aE. coli32 µg/mL
6bS. aureus16 µg/mL
6cC. albicans64 µg/mL

Enzyme Inhibition

Another promising application is the inhibition of various enzymes such as carbonic anhydrase and cholinesterase. These enzymes play critical roles in numerous physiological processes and are targets for therapeutic intervention in conditions like glaucoma and Alzheimer's disease .

Mechanism of Action

The mechanism of action of 7H-1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine, 6-[3-(cyclopropylmethoxy)-4-methoxyphenyl]-3-(2,5-dimethoxyphenyl)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of receptors on cell surfaces.

    Affecting Gene Expression: Influencing the expression of genes related to its biological activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Triazolothiadiazine derivatives are structurally diverse, with substitutions at C3 and C6 dictating biological activity. Below is a comparative analysis of key analogues:

Compound C3 Substituent C6 Substituent Key Activities References
Target Compound 2,5-Dimethoxyphenyl 3-(Cyclopropylmethoxy)-4-methoxyphenyl PDE4A inhibition (anti-inflammatory)
3-(4-Chlorophenyl)-6-phenyl 4-Chlorophenyl Phenyl Moderate antimicrobial activity
3-(2-Furyl)-6-(4-methylphenyl) 2-Furyl 4-Methylphenyl Antifungal and antibacterial properties
3-(3,4-Trimethoxyphenyl)-6-aryl (e.g., 108a, 108m) 3,4,5-Trimethoxyphenyl Aryl Anticancer (IC₅₀ = 0.30–0.70 µM vs. A549, MCF7, SKOV3)
3-(3-Hydroxypropyl)-6-aryl 3-Hydroxypropyl Aryl Plant growth regulation (radish/wheat inhibition)
3-Diphenylmethyl-6-(2,4-dichlorophenyl) (e.g., 4c) Diphenylmethyl 2,4-Dichlorophenyl Analgesic/anti-inflammatory (superior to ibuprofen)

Physicochemical Properties

Property Target Compound 3-(4-Chlorophenyl)-6-phenyl 3-(3,4-Trimethoxyphenyl)-6-aryl
Molecular Weight 452.53 g/mol 326.80 g/mol ~450–500 g/mol
LogP (Predicted) ~3.5 (high lipophilicity) ~2.8 ~3.2–3.8
Solubility Low (DMSO-soluble) Moderate (ethanol-soluble) Low (DMSO/ethanol)
Key Spectral Data IR: 2961 cm⁻¹ (C-H), 1394 cm⁻¹ (C=N) ¹H NMR: δ 7.36–7.64 (ArH) Mass spec: M⁺ at m/z 460

Biological Activity

7H-1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine derivatives have gained significant attention in medicinal chemistry due to their diverse biological activities. This article focuses on the biological activity of the compound 7H-1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine, 6-[3-(cyclopropylmethoxy)-4-methoxyphenyl]-3-(2,5-dimethoxyphenyl)- , exploring its synthesis, mechanisms of action, and potential therapeutic applications.

Synthesis

The synthesis of this compound involves the reaction of specific precursors under controlled conditions. The general approach includes:

  • Starting Materials : 4-amino-5-R-4H-1,2,4-triazole-3-thiols and substituted phenacyl bromides.
  • Reaction Conditions : Conducted in solvents like ethyl acetate.
  • Characterization : Utilization of techniques such as NMR and IR spectroscopy to confirm structural integrity.

Antitumor Activity

Recent studies have shown that derivatives of 7H-1,2,4-triazolo[3,4-b][1,3,4]thiadiazine exhibit significant antitumor properties. A notable study evaluated these compounds against various cancer cell lines including leukemia and breast cancer. The findings indicated:

  • Inhibition Rates : Some derivatives demonstrated over 70% inhibition in cell proliferation.
  • Mechanism of Action : The compounds appear to induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell cycle progression .

Antidiabetic Activity

Another important aspect is the inhibition of α-glucosidase activity. This is crucial for managing blood glucose levels in diabetic patients:

  • In Vitro Studies : Compounds were tested for their ability to inhibit α-glucosidase with IC50 values indicating promising potential as antidiabetic agents .
  • Mechanism : The inhibition mechanism is believed to involve competitive binding to the enzyme's active site.

Analgesic and Anti-inflammatory Properties

The analgesic and anti-inflammatory activities were evaluated through various assays:

  • Pain Models : In vivo models demonstrated that certain derivatives significantly reduced pain responses comparable to standard analgesics.
  • Inflammation Markers : Reduction in pro-inflammatory cytokines was noted, suggesting a potential for treating inflammatory diseases .

Data Summary

Biological ActivityTest MethodologyKey Findings
AntitumorCell viability assays on 60 cancer linesOver 70% inhibition in specific lines
Antidiabeticα-Glucosidase inhibition assaysPromising IC50 values indicating effective inhibition
AnalgesicPain response modelsSignificant reduction in pain comparable to standard treatments
Anti-inflammatoryCytokine level measurementDecreased levels of pro-inflammatory markers

Case Study 1: Antitumor Efficacy

A study conducted at the National Cancer Institute involved testing various derivatives against a panel of cancer cell lines. The results highlighted that modifications at the 6-position significantly enhanced antitumor activity against breast cancer cells (MDA-MB-468) .

Case Study 2: Diabetes Management

In a pharmacological evaluation focusing on diabetes management, a derivative was shown to effectively lower postprandial blood glucose levels in animal models by inhibiting α-glucosidase activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7H-1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine, 6-[3-(cyclopropylmethoxy)-4-methoxyphenyl]-3-(2,5-dimethoxyphenyl)-
Reactant of Route 2
7H-1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine, 6-[3-(cyclopropylmethoxy)-4-methoxyphenyl]-3-(2,5-dimethoxyphenyl)-

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